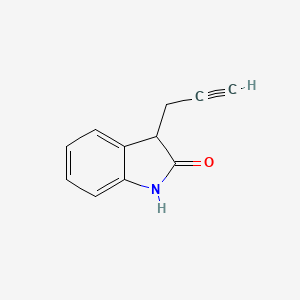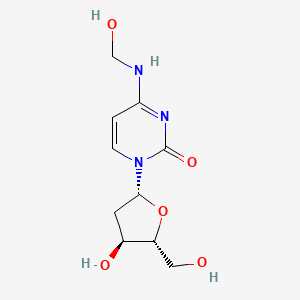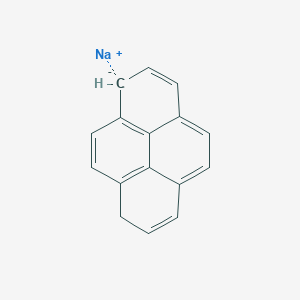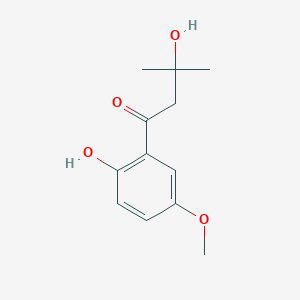
3-Hydroxy-1-(2-hydroxy-5-methoxyphenyl)-3-methylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-(2-hydroxy-5-methoxyphenyl)-3-methylbutan-1-one is an organic compound with the molecular formula C11H14O4 This compound is characterized by the presence of hydroxyl and methoxy groups attached to a phenyl ring, along with a butanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(2-hydroxy-5-methoxyphenyl)-3-methylbutan-1-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with 3-methyl-2-butanone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-Hydroxy-1-(2-hydroxy-5-methoxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under suitable conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-Hydroxy-1-(2-hydroxy-5-methoxyphenyl)-3-methylbutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-Hydroxy-1-(2-hydroxy-5-methoxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.
類似化合物との比較
Similar Compounds
1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl): Similar structure with a propanone backbone.
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl): Another related compound with a propanone backbone.
Uniqueness
3-Hydroxy-1-(2-hydroxy-5-methoxyphenyl)-3-methylbutan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of a butanone backbone. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
93767-22-7 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
3-hydroxy-1-(2-hydroxy-5-methoxyphenyl)-3-methylbutan-1-one |
InChI |
InChI=1S/C12H16O4/c1-12(2,15)7-11(14)9-6-8(16-3)4-5-10(9)13/h4-6,13,15H,7H2,1-3H3 |
InChIキー |
OIXIWRXHQCOWLK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC(=O)C1=C(C=CC(=C1)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzenecarboximidamide, N-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14352858.png)

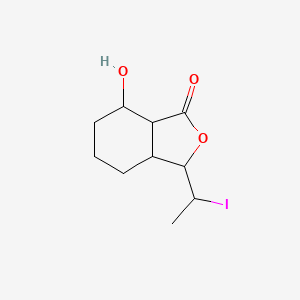
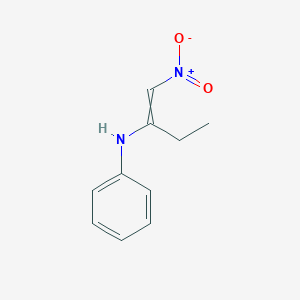
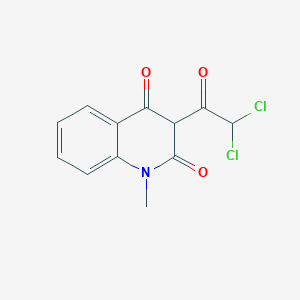
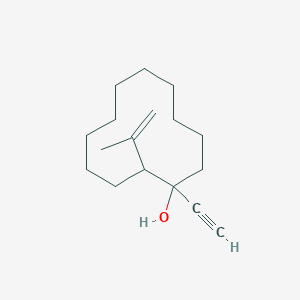
![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)
![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)

![2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid](/img/structure/B14352903.png)
